molecular formula C15H15F3N2 B1487531 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline CAS No. 1020252-84-9

4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline

Cat. No. B1487531
M. Wt: 280.29 g/mol
InChI Key: XTWOAVOTFJDXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Molecular Weight : 280.29 g/mol .

Molecular Structure Analysis

The molecular structure of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline consists of a quinoline ring with a piperidine substituent at position 4 and a trifluoromethyl group at position 8. The trifluoromethyl moiety imparts unique chemical properties to the compound, potentially influencing its biological activity .


Physical And Chemical Properties Analysis

  • Boiling Point : Similarly, the boiling point remains unspecified .

Scientific Research Applications

Antiproliferative Studies

4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives have demonstrated notable antiproliferative properties. Compounds 7b and 7g, in particular, exhibited significant growth inhibitory effects on various human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7, showing potential as leads in cancer drug discovery (Harishkumar, Nd, & Sm, 2018).

Crystal Structure Analysis

Studies on the crystal structures of 4-{3-(X-phenyl)hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl}-2,8-bis(trifluoromethyl)quinolines have provided insights into molecular conformations and potential pharmacological applications. These studies have not established a correlation between anti-TB activity and molecular conformation, highlighting the complexity of the structure-activity relationship in drug design (Souza et al., 2013).

Anti-tubercular Activity

Mefloquine derivatives, including compounds structurally related to 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline, have shown significant anti-tubercular activities. These findings are crucial in the context of increasing drug resistance in tuberculosis treatment (Wardell et al., 2011).

Antimicrobial Evaluation

Novel fluoroquinolone derivatives, including those with 4-(Piperidin-1-YL) substitutions, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies are pivotal in the development of new antimicrobial agents (Srinivasan et al., 2010).

Antimalarial Applications

Research on the crystal structure and anti-leukemic activity of various derivatives of 4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline has contributed to the development of antimalarial drugs. The unique structural features of these compounds play a crucial role in their pharmacological properties (Guillon et al., 2018).

properties

IUPAC Name

4-piperidin-1-yl-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2/c16-15(17,18)12-6-4-5-11-13(7-8-19-14(11)12)20-9-2-1-3-10-20/h4-8H,1-3,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWOAVOTFJDXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C=CC=C(C3=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674356
Record name 4-(Piperidin-1-yl)-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-1-YL)-8-(trifluoromethyl)quinoline

CAS RN

1020252-84-9
Record name 4-(Piperidin-1-yl)-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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